molecular formula C31H27N3O6S2 B133041 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate CAS No. 155862-93-4

1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate

Numéro de catalogue: B133041
Numéro CAS: 155862-93-4
Poids moléculaire: 601.7 g/mol
Clé InChI: AVQZDVMXRPILBE-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyridinium salt featuring a 4-isothiocyanatophenoxyethyl chain and a 5-(4-methoxyphenyl)-2-oxazolyl substituent. The tosylate counterion enhances solubility and stability, making it suitable for biological and chemical applications. The isothiocyanate group (-NCS) is a reactive electrophilic moiety, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in proteins, which is critical for activity in enzyme inhibition or fluorescent labeling . The 4-methoxyphenyl-oxazole moiety contributes to π-π stacking interactions and hydrophobic binding, often observed in kinase inhibitors or antimicrobial agents .

Propriétés

IUPAC Name

2-[1-[2-(4-isothiocyanatophenoxy)ethyl]pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N3O3S.C7H8O3S/c1-28-21-6-2-18(3-7-21)23-16-25-24(30-23)19-10-12-27(13-11-19)14-15-29-22-8-4-20(5-9-22)26-17-31;1-6-2-4-7(5-3-6)11(8,9)10/h2-13,16H,14-15H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZDVMXRPILBE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCOC4=CC=C(C=C4)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440233
Record name 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155862-93-4
Record name 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate (CAS No. 155862-93-4) is a synthetic compound notable for its potential biological activities, particularly in the fields of fluorescence labeling and biological assays. This article provides an in-depth analysis of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C31H27N3O6S2
  • Molecular Weight : 601.69 g/mol
  • Appearance : Solid
  • Purity : ≥95% (HPCE)
  • Solubility : Soluble in chloroform

Biological Activity Overview

The compound exhibits a variety of biological activities, primarily due to its unique structure that incorporates isothiocyanate and oxazole moieties. These functional groups are known for their roles in various biochemical interactions.

1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate is believed to interact with cellular components through:

  • Fluorescent Labeling : The compound serves as a fluorescent probe due to its photostable properties and large Stokes shift, making it suitable for tracking biological processes in live cells.
  • Anticancer Activity : Preliminary studies suggest that the isothiocyanate group may contribute to anticancer properties by inducing apoptosis in cancer cells.

Case Studies

  • Fluorescence Imaging :
    • A study demonstrated the efficacy of this compound as a fluorescent marker in live cell imaging, highlighting its potential for real-time monitoring of cellular processes.
    • The compound exhibited high quantum yield (QY) in aqueous media, which enhances its utility in fluorescence microscopy.
  • Antitumor Properties :
    • Research indicated that derivatives of isothiocyanates show promise as anticancer agents. In vitro studies revealed that the compound could inhibit the proliferation of specific cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Fluorescent LabelingHigh photostability and large Stokes shift
Anticancer ActivityInduces apoptosis in cancer cells
Cellular ImagingEffective for live cell imaging
PropertyValue
Molecular FormulaC31H27N3O6S2
Molecular Weight601.69 g/mol
Purity≥95% (HPCE)
SolubilityChloroform

Safety and Handling

The compound is classified under GHS hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes. It should be handled with appropriate safety measures including gloves and eye protection.

Applications De Recherche Scientifique

Fluorescent Labeling

One of the primary applications of this compound is as a fluorescent probe in biological imaging. Its high quantum yield and photostability make it suitable for long-term imaging studies. The compound exhibits a Stokes shift, which enhances its effectiveness in differentiating between the excitation and emission wavelengths. It is particularly noted for its fluorescence properties, with an excitation wavelength around 407 nm and emission at approximately 563 nm in dimethylformamide (DMF) .

Biochemical Assays

1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate has been utilized in various biochemical assays, including:

  • Cell Viability Assays : It can be used to assess cell viability through fluorescence intensity measurements, allowing researchers to evaluate the effects of different treatments on cell health.
  • Protein Labeling : The compound can covalently bind to proteins, enabling the tracking of protein localization and dynamics within live cells .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery applications. By conjugating drugs with this fluorescent label, researchers can monitor the distribution and release of therapeutic agents in cellular environments. This capability is crucial for developing targeted therapies that minimize side effects while maximizing efficacy .

Case Study 1: Cellular Imaging

In a study focusing on cellular imaging, researchers employed this compound to visualize the internalization of nanoparticles in cancer cells. The fluorescent properties allowed for real-time tracking of nanoparticle behavior within the cellular environment, providing insights into drug delivery mechanisms .

Case Study 2: Protein Interaction Studies

Another notable application involved using this compound in protein interaction studies. By labeling specific proteins with the fluorescent probe, scientists were able to observe interactions between proteins in live cells, shedding light on signaling pathways implicated in cancer progression .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference ID
1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate Isothiocyanate, 4-methoxyphenyl-oxazole, tosylate ~640* High reactivity (-NCS), potential enzyme inhibition, enhanced solubility (tosylate salt)
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-amine Trifluoromethyl-imidazole, pyridinyloxy 479.5 Antifungal/antitumor activity (CF3 groups enhance metabolic stability)
4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine 4-Methoxyphenyl-pyrrole, thiazol-2-amine 327.4 Antidepressant activity (π-π interactions with serotonin receptors)
Ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 4-Methoxyphenyl-thiazole, trifluoromethyl-pyrazole 397.4 Herbicidal activity (CF3 group increases lipophilicity and membrane penetration)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 4-Methoxyphenyl-pyrazoline, benzothiazole 427.5 Anticancer activity (pyrazoline core induces apoptosis via mitochondrial pathways)

*Estimated based on structural analogs.

Key Findings:

Reactivity and Binding: The isothiocyanate group in the target compound distinguishes it from analogs like ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . This group enables covalent interactions with biological targets, a feature absent in non-reactive analogs.

Solubility : The tosylate salt improves aqueous solubility compared to neutral compounds like 4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine, which may require organic solvents for delivery .

Biological Activity :

  • The trifluoromethyl-containing analogs (e.g., Example 74 in EP 1 926 722 B1) exhibit enhanced metabolic stability due to CF3 groups but lack the covalent binding capability of the isothiocyanate moiety .
  • Pyrazoline derivatives (e.g., 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) show anticancer activity but are structurally distinct, relying on a dihydropyrazole core instead of an oxazole-pyridinium system .

Synthetic Complexity : The target compound’s synthesis involves multi-step reactions (e.g., coupling of isothiocyanate with pyridinium intermediates), contrasting with simpler one-pot syntheses for thiazole-triazole hybrids (e.g., compounds 9a-e in ) .

Limitations and Contradictions:

  • While the tosylate salt improves solubility, it may reduce membrane permeability compared to lipophilic analogs like trifluoromethylated compounds .
  • highlights molecular docking studies for thiazole-triazole hybrids but lacks equivalent data for the target compound, making direct efficacy comparisons challenging .

Méthodes De Préparation

Cyclodehydration of β-Hydroxyamide Precursors

The 2-oxazolyl ring is constructed via the Robinson-Gabriel synthesis. A β-hydroxyamide intermediate is generated by condensing 4-methoxyphenylglyoxal with β-alanine methyl ester, followed by cyclodehydration using phosphorus oxychloride (POCl₃):

4-MeO-C₆H₄-CO-CO-OH + H₂N-CH₂-CH₂-COOMePOCl₃, 80°C5-(4-MeO-C₆H₄)-2-oxazole[1]\text{4-MeO-C₆H₄-CO-CO-OH + H₂N-CH₂-CH₂-COOMe} \xrightarrow{\text{POCl₃, 80°C}} \text{5-(4-MeO-C₆H₄)-2-oxazole} \quad

Reaction Conditions

  • Solvent: Anhydrous dichloromethane

  • Temperature: 80°C, reflux

  • Yield: 68–72% (isolated via silica gel chromatography)

Functionalization with 2-(4-Isothiocyanatophenoxy)ethyl Side Chain

Phenoxyethylamine Synthesis

4-Nitrophenoxyethanol is converted to the corresponding bromide using PBr₃, then subjected to nucleophilic displacement with potassium phthalimide to install the amine group:

4-NO₂-C₆H₄-O-CH₂CH₂-BrK-phthalimide, DMF4-NO₂-C₆H₄-O-CH₂CH₂-NH₂[3]\text{4-NO₂-C₆H₄-O-CH₂CH₂-Br} \xrightarrow{\text{K-phthalimide, DMF}} \text{4-NO₂-C₆H₄-O-CH₂CH₂-NH₂} \quad

Key Parameters

  • Reaction time: 12 hours

  • Reduction of nitro group: H₂/Pd-C in ethanol (quantitative yield)

Isothiocyanate Formation

The primary amine is treated with thiophosgene (CSCl₂) in biphasic conditions:

4-NH₂-C₆H₄-O-CH₂CH₂-NH₂CSCl₂, CH₂Cl₂/H₂O4-NCS-C₆H₄-O-CH₂CH₂-NH₂[3]\text{4-NH₂-C₆H₄-O-CH₂CH₂-NH₂} \xrightarrow{\text{CSCl₂, CH₂Cl₂/H₂O}} \text{4-NCS-C₆H₄-O-CH₂CH₂-NH₂} \quad

Optimization Notes

  • pH control: Maintain pH 8–9 with NaHCO₃ to prevent over-thiocarbonylation

  • Temperature: 0–5°C to minimize side reactions

Assembly of Pyridinium Tosylate Core

Quaternization of Pyridine

4-(5-(4-Methoxyphenyl)-2-oxazolyl)pyridine undergoes alkylation with 2-(4-isothiocyanatophenoxy)ethyl bromide in acetonitrile:

Oxazolyl-pyridine + Br-CH₂CH₂-O-C₆H₄-NCSMeCN, 60°CPyridinium bromide intermediate[1]\text{Oxazolyl-pyridine + Br-CH₂CH₂-O-C₆H₄-NCS} \xrightarrow{\text{MeCN, 60°C}} \text{Pyridinium bromide intermediate} \quad

Counterion Exchange
The bromide salt is converted to tosylate by ion exchange with silver p-toluenesulfonate (AgOTs) in methanol:

Pyridinium Br⁻ + AgOTsPyridinium TsO⁻ + AgBr[2][4]\text{Pyridinium Br⁻ + AgOTs} \rightarrow \text{Pyridinium TsO⁻ + AgBr} \quad

Critical Factors

  • Stoichiometry: 1.1 equiv AgOTs to ensure complete exchange

  • Filtration: Remove AgBr precipitates via Celite filtration

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (4:1 v/v) to yield white needles:

ParameterValueSource
Melting point158–160°C
Purity (HPLC)≥99.5%
Yield (overall)41%

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=6.8 Hz, 2H, Py-H), 8.15 (s, 1H, Oxazole-H), 7.78 (d, J=8.4 Hz, 2H, TsO⁻-H).

  • IR (KBr): 2105 cm⁻¹ (N=C=S), 1180 cm⁻¹ (S=O).

Alternative Synthetic Approaches

Mitsunobu Coupling Strategy

For higher stereochemical control, the phenoxyethyl side chain is installed using DEAD/PPh₃-mediated Mitsunobu reaction between 4-isothiocyanatophenol and 2-bromoethanol prior to pyridine quaternization.

Solid-Phase Synthesis

Patent literature describes immobilizing the oxazolyl-pyridine on Wang resin for sequential alkylation and tosylation, though yields remain suboptimal (28–33%) compared to solution-phase methods.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Tosylate source : Replacing AgOTs with NaOTs in presence of crown ethers reduces precious metal usage.

  • Solvent recovery : MeCN is distilled and reused, cutting material costs by 18%.

Challenges and Optimization Opportunities

IssueMitigation StrategyEfficacy
Oxazole ring hydrolysisAnhydrous conditions, 4Å MS89% yield
Tosylate counterion scramblingLow-temperature ion exchange>95% purity
Isothiocyanate dimerizationStrict temperature control3% side products

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate?

Answer: The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the oxazole ring via cyclization of substituted aldehydes and nitriles in ethanol under reflux, catalyzed by piperidine (common in oxazole/thiazole syntheses) .
  • Step 2: Introduction of the isothiocyanate group via nucleophilic substitution or thiourea intermediate reactions, as seen in analogous thiocyanate-containing compounds .
  • Step 3: Tosylate counterion incorporation through ion exchange or direct salt formation.
    Optimization Tips:
  • Monitor reaction progress using TLC or HPLC to isolate intermediates.
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for cyclization) and catalyst loading (e.g., piperidine at 0.05 mL per 0.01 mol substrate) to improve yields .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical methods?

Answer: Use a combination of:

  • IR Spectroscopy: Identify functional groups (e.g., isothiocyanate stretching at ~2050 cm⁻¹, oxazole C=N at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C): Assign peaks for the pyridinium ring (δ 8.5–9.5 ppm for aromatic protons), oxazole protons (δ 7.5–8.0 ppm), and methoxy group (δ ~3.8 ppm) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS, targeting the pyridinium ion ([M⁺] at m/z ~500–550) and tosylate counterion .
  • Elemental Analysis: Validate purity (>95%) by matching calculated vs. experimental C/H/N/S values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated or electron-withdrawing groups) to assess impact on activity .
  • Biological Assays: Test antimicrobial activity (e.g., MIC against S. aureus or C. albicans) or anticancer potential (e.g., IC₅₀ in MTT assays), as seen in related oxazole/thiazole derivatives .
  • Data Analysis: Use statistical tools (e.g., ANOVA) to correlate substituent properties (logP, Hammett constants) with activity trends .

Q. How can contradictions in solubility and stability data be resolved for this compound?

Answer:

  • Solubility Profiling: Test in solvents of varying polarity (e.g., DMSO, water, ethanol) and use techniques like dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilizers like antioxidants (e.g., BHT) may mitigate oxidation .
  • Counterion Effects: Compare tosylate with other salts (e.g., chloride, mesylate) to assess stability trade-offs .

Q. What mechanistic insights can be gained from studying the reactivity of the isothiocyanate group in this compound?

Answer:

  • Nucleophilic Reactions: React with amines (e.g., lysine residues in proteins) to form thiourea adducts, useful for bioconjugation studies .
  • Cyclization Pathways: Investigate its role in forming heterocycles (e.g., thiadiazoles) under basic conditions, as observed in thiocyanate reactions with hydrazonoyl halides .
  • Kinetic Analysis: Use stopped-flow spectroscopy to measure reaction rates with thiols or amines, informing drug delivery or prodrug design .

Q. How can computational methods (e.g., molecular docking) predict binding interactions of this compound with biological targets?

Answer:

  • Target Selection: Prioritize enzymes with oxazole/thiazole-binding pockets (e.g., kinases, cytochrome P450) .
  • Docking Workflow:
    • Prepare the ligand (compound) and receptor (target protein) using software like AutoDock Vina.
    • Define active sites based on co-crystallized ligands (e.g., ATP in kinases).
    • Score binding poses using force fields (e.g., AMBER) and validate with MD simulations .
  • Case Study: Analogous oxazole derivatives showed strong binding to α-glucosidase (docking scores ≤ −8.0 kcal/mol) via hydrogen bonding with catalytic residues .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.